molecular formula C8H10ClN3O2 B1478573 4-chloro-5-(3-(hydroxymethyl)azetidin-1-yl)pyridazin-3(2H)-one CAS No. 2091618-10-7

4-chloro-5-(3-(hydroxymethyl)azetidin-1-yl)pyridazin-3(2H)-one

Cat. No. B1478573
CAS RN: 2091618-10-7
M. Wt: 215.64 g/mol
InChI Key: SOMGSULJUXATFE-UHFFFAOYSA-N
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Description

4-chloro-5-(3-(hydroxymethyl)azetidin-1-yl)pyridazin-3(2H)-one, also known as ClHMAzP, is a synthetic compound first synthesized in the early 1990s. The compound is a pyridazinone derivative, a type of heterocyclic compound, and is a member of the azetidinone family. It has a wide range of applications in scientific research, ranging from drug discovery to industrial chemistry.

Scientific Research Applications

Antimicrobial Applications

Researchers have synthesized and evaluated a variety of azetidinone derivatives for their antimicrobial efficacy against a broad spectrum of bacterial and fungal pathogens. For instance, a study described the synthesis of quinoline-oxadiazole-based azetidinone derivatives, which showed significant antimicrobial activity against strains like E. coli, P. aeruginosa, S. aureus, S. pyogenes, C. albicans, A. niger, and A. clavatus (Dodiya, Shihory, & Desai, 2012). Another study involving quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives reported significant antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, and antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai & Dodiya, 2014).

Anti-Inflammatory Applications

Azetidinone derivatives have also been explored for their anti-inflammatory activity. One study synthesized indolyl azetidinones and tested them for anti-inflammatory activity. The study compared the most active compounds to non-steroidal anti-inflammatory drugs (NSAIDs) for their anti-inflammatory and ulcerogenic activities, highlighting their potential as safer alternatives (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).

Novel Synthesis and Characterization

The scientific literature also includes studies on the novel synthesis, characterization, and exploration of the potential applications of azetidinone derivatives. For instance, a study focused on the synthesis of new pyridine derivatives as potent antifungal agents, emphasizing the importance of structural analysis in enhancing antimicrobial efficacy (Rajput, Sharma, & Yashovardhan, 2011).

properties

IUPAC Name

5-chloro-4-[3-(hydroxymethyl)azetidin-1-yl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2/c9-7-6(1-10-11-8(7)14)12-2-5(3-12)4-13/h1,5,13H,2-4H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMGSULJUXATFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C(=O)NN=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-5-(3-(hydroxymethyl)azetidin-1-yl)pyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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